4-(Chloromethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole
Overview
Description
4-(Chloromethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole is a synthetic organic compound that belongs to the oxazole family This compound is characterized by the presence of a chloromethyl group, a methyl group, and a trimethoxyphenyl group attached to the oxazole ring
Mechanism of Action
Target of Action
The compound 4-(Chloromethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole is a derivative of 3,4,5-trimethoxycinnamamide . These compounds have been found to exhibit prominent activity against cancer cell lines . .
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes that inhibit the growth of cancer cells .
Biochemical Pathways
Similar compounds have been found to interact with key players in the signaling cascade along with the egfr, which may lead to the inhibition of the growth and prognosis of cancer cells .
Pharmacokinetics
The structural backbones of similar compounds often allow the possibility for biological activity or structural modification to improve potency and pharmacokinetics .
Result of Action
Similar compounds have been found to show prominent activity against cancer cell lines .
Action Environment
The synthesis of similar compounds involves reactions that are sensitive to environmental conditions .
Biochemical Analysis
Biochemical Properties
4-(Chloromethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the reaction .
Additionally, this compound can bind to certain receptor proteins, modulating their signaling pathways. This binding can result in changes in receptor conformation and subsequent downstream effects on cellular signaling cascades .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell proliferation, apoptosis, and differentiation. In cancer cells, it can induce apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . This leads to the activation of the intrinsic apoptotic pathway, ultimately resulting in cell death.
Moreover, this compound affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway. These pathways are crucial for regulating cell growth, survival, and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to either inhibition or activation of the target biomolecule, depending on the nature of the interaction .
For example, the compound can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation and subsequent signal transduction. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its efficacy and potency. In in vitro studies, it has been observed that the compound remains stable under controlled conditions for extended periods . In in vivo studies, factors such as metabolic degradation and clearance can affect its long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for achieving desired outcomes while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations facilitate the compound’s excretion from the body and can influence its bioavailability and pharmacokinetics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For instance, the compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in drug efflux and resistance . Additionally, binding proteins such as albumin can facilitate the compound’s distribution in the bloodstream and its accumulation in specific tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols and carboxylic acids.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction using reagents like formaldehyde and hydrochloric acid.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through a coupling reaction involving 3,4,5-trimethoxybenzaldehyde and the oxazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The trimethoxyphenyl group can participate in coupling reactions, forming larger molecular structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazole derivatives, while oxidation and reduction can lead to changes in the functional groups.
Scientific Research Applications
4-(Chloromethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)-2-(3,4,5-trimethoxyphenyl)pyridine
- 3,4,5-Trimethoxyphenyl isocyanate
- 3,4,5-Trimethoxyphenethylamine
Uniqueness
4-(Chloromethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole is unique due to the presence of both a chloromethyl group and a trimethoxyphenyl group attached to the oxazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(chloromethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO4/c1-8-10(7-15)16-14(20-8)9-5-11(17-2)13(19-4)12(6-9)18-3/h5-6H,7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAFEPFUPOBJFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=C(C(=C2)OC)OC)OC)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20478803 | |
Record name | 4-(Chloromethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20478803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
671216-07-2 | |
Record name | 4-(Chloromethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20478803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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